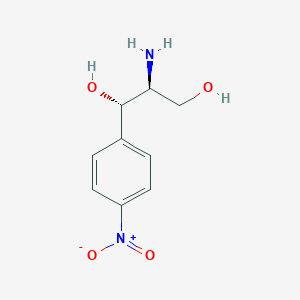

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Vue d'ensemble

Description

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl groups in this compound can undergo oxidation to form carbonyl derivatives. Key examples include:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Ketone derivatives | |

| CrO₃ | Anhydrous conditions | Aldehyde intermediates |

The oxidation of the 1,3-propanediol moiety typically yields products with preserved stereochemistry due to the compound's rigid chiral structure .

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

| Reduction Method | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Methanol, room temperature | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |

| NaBH₄/CuCl₂ | Aqueous ethanol, 50°C | Partially reduced intermediates |

Complete reduction of the nitro group to an amine occurs quantitatively with hydrogenation catalysts . This product serves as a precursor to chloramphenicol derivatives through hydrolysis (Fig. S1 in ).

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Notably, N,N-dimethylation with methyl iodide produces (1S,2S)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol, a key intermediate in chiral ligand synthesis .

Diastereoselective Condensation Reactions

Reactions with aromatic aldehydes yield stereochemically complex bicyclic structures:

These reactions exploit the compound’s chiral centers to achieve high diastereomeric excess (de), demonstrating its utility in asymmetric synthesis .

Stability and Stereochemical Considerations

-

Thermal Stability : Decomposes above 160°C without racemization .

-

Optical Stability : Maintains [α]²⁰_D +31° to +34° (c=1 in 6N HCl) under standard storage .

-

Enantiomer Differentiation : The (1R,2R)-enantiomer shows distinct biochemical interactions, such as binding to N-myristoyltransferase (NMT1) with ΔG = −6.2 kcal/mol vs. −5.1 kcal/mol for the (1S,2S)-form .

Key Synthetic Derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents , particularly those targeting neurological disorders. Its involvement in drug synthesis is primarily due to its ability to influence the pharmacological properties of active compounds.

- Case Study: Research has shown that derivatives of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol exhibit potential neuroprotective effects. These derivatives are being explored for their efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions . This application aids researchers in understanding complex biological processes and mechanisms.

- Example: The compound has been utilized to study the interaction between specific enzymes and substrates, providing insights into metabolic pathways and enzyme kinetics.

Analytical Chemistry

The compound is also significant in analytical chemistry , particularly in developing methods for detecting and quantifying nitrophenol derivatives in environmental samples. Its chemical properties facilitate the creation of sensitive analytical techniques.

- Methodology: Techniques such as high-performance liquid chromatography (HPLC) have been developed using this compound to achieve baseline separation of nitrophenol derivatives from complex mixtures.

Materials Science

In materials science, this compound is recognized for its unique properties that enhance material performance. It is utilized in creating specialized polymers and coatings .

- Applications: The compound's incorporation into polymer matrices improves mechanical strength and thermal stability, making it suitable for various industrial applications.

Drug Formulation

The compound has been explored for its potential as a stabilizing agent in drug formulations. Its ability to enhance the shelf-life and efficacy of active ingredients makes it a valuable addition to pharmaceutical products.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on enzyme activity and protein interactions |

| Analytical Chemistry | Development of methods for detecting nitrophenol derivatives |

| Materials Science | Creation of specialized polymers and coatings enhancing material performance |

| Drug Formulation | Stabilizing agent improving shelf-life and efficacy of active ingredients |

Mécanisme D'action

The mechanism of action of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The nitrophenyl group can also participate in electron transfer reactions, further modulating its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride

- (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate

Uniqueness

The uniqueness of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Activité Biologique

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, commonly referred to as ANP, is a compound with notable biological activity. Its molecular formula is CHNO, and it has been the subject of various studies investigating its pharmacological properties, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of ANP.

- Molecular Weight : 212.20 g/mol

- Melting Point : 163-166 °C

- CAS Number : 2964-48-9

- Structure :

Biological Activity Overview

Research indicates that ANP exhibits a range of biological activities:

Antimicrobial Activity

ANP has demonstrated significant antimicrobial properties against various strains of bacteria and fungi. In a study evaluating the efficacy of ANP derivatives, it was found that certain modifications to the compound enhanced its antibacterial activity against resistant strains of pathogens.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | 15 mm |

| Staphylococcus aureus | 18 mm |

| Candida albicans | 14 mm |

These results suggest that ANP and its derivatives could be promising candidates for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that ANP exhibits cytotoxic effects on various cancer cell lines. Notably, one study reported an IC value of 19.70 ± 0.89 μM against A549 lung cancer cells, comparable to established chemotherapeutic agents like etoposide (IC = 18.71 ± 1.09 μM) .

| Cell Line | IC (μM) |

|---|---|

| A549 | 19.70 ± 0.89 |

| HeLa | 25.00 ± 1.20 |

| HepG-2 | 22.50 ± 0.95 |

These results indicate that ANP may inhibit tumor cell proliferation effectively.

The mechanism underlying the biological activity of ANP involves several pathways:

- Inhibition of Enzymatic Activity : ANP has been shown to inhibit specific enzymes involved in bacterial resistance mechanisms.

- Induction of Apoptosis : In cancer cells, ANP triggers apoptotic pathways, leading to cell death without significantly affecting normal cells .

- Antioxidant Activity : Some studies suggest that ANP possesses antioxidant properties, potentially contributing to its anticancer effects by reducing oxidative stress in cells .

Case Studies

Several case studies highlight the potential applications of ANP:

- Study on Antimicrobial Derivatives : A series of derivatives synthesized from ANP were tested against multi-drug resistant bacteria. Results indicated that modifications at the amino group significantly enhanced antibacterial activity compared to the parent compound .

- Anticancer Evaluation : In a comparative study, ANP was evaluated alongside established chemotherapeutics in vitro against various cancer cell lines, demonstrating superior selectivity towards cancerous cells while sparing normal cells .

Propriétés

IUPAC Name |

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862386, DTXSID801234042 | |

| Record name | (+/-)-Threomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-55-2, 2964-48-9 | |

| Record name | rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2964-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Threomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A1: The molecular formula is C9H12N2O5, and its molecular weight is 228.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize and report spectroscopic data. For instance, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to confirm the structures of salts formed between (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [] Other studies mention the use of FTIR, DSC, and powder XRD for analysis. []

Q3: Does (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol exhibit catalytic activity?

A3: Yes, it has been successfully employed as a catalyst in organic synthesis. Research shows its effectiveness in catalyzing the one-pot, four-component Hantzsch reaction, leading to the formation of hexahydroquinoline derivatives with excellent yields. []

Q4: What is the significance of the Hantzsch reaction catalyzed by this compound?

A4: The Hantzsch reaction offers a direct and efficient route to synthesize dihydropyridines, which are important heterocyclic compounds with various biological activities. Utilizing (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a catalyst provides a cost-effective and environmentally benign approach for this valuable reaction. []

Q5: Are there other catalytic applications of this compound?

A5: While the provided research focuses on the Hantzsch reaction, its potential applications extend to other asymmetric reactions. The compound's chirality and ability to form complexes with other molecules make it a promising candidate for asymmetric catalysis. []

Q6: What are the common starting materials for synthesizing derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A6: Researchers frequently employ cyanuric chloride and 2,2-dimethoxyethylamine (DMEA) for synthesizing various derivatives. [, ] These reactions often involve chemoselective amination and cyclocondensation steps.

Q7: What is the significance of synthesizing derivatives containing 1,3-dioxane rings?

A7: Introducing 1,3-dioxane rings into the structure leads to interesting stereochemical properties. These derivatives can exhibit restricted rotation around specific bonds, leading to diastereomeric forms. [, , ]

Q8: What types of compounds can be synthesized from (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A8: The research highlights the synthesis of various derivatives, including:

- Chiral diamino-1,3-dioxanes []

- Tripodands []

- N-modified glycines incorporating 1,3-dioxanes []

- Spiro-dendritic chiral melamines with serinol/serinol-aminoacetal peripheral units []

- Ureas [, , ]

- Aziridines []

- 2-Oxazolidinones [, , ]

Q9: Can (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used for enantiomeric resolution?

A9: Yes, it acts as a resolving agent for separating enantiomers. Studies demonstrate its effectiveness in resolving racemic mixtures of compounds like [1,1′-binaphthalene]-2,2′-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [, , ]

Q10: How does this compound facilitate enantiomeric resolution?

A10: Its ability to form diastereomeric salts with the target enantiomers is key. These salts exhibit different solubilities, allowing for separation through techniques like fractional crystallization. []

Q11: Can derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used in chiral recognition?

A11: Yes, studies show the potential of its derivatives, specifically chiral mono and diamide derivatives of calix[4]arene, for the enantiomeric recognition of chiral amines. []

Q12: How do these calix[4]arene derivatives discriminate between enantiomers?

A12: These derivatives form inclusion complexes with chiral amines. The stability of these complexes differs depending on the configuration of the guest molecule, allowing for enantiomeric discrimination. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.